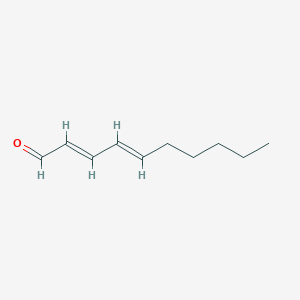
2,4-Decadienal
Übersicht
Beschreibung
trans,trans-2,4-Decadienal is an organic compound with the chemical formula C₁₀H₁₆O. It is a type of aldehyde known for its strong aroma, often described as having a deep fat flavor characteristic of chicken, as well as citrus-like notes at lower concentrations . This compound is found naturally in various foods, including butter, cooked beef, fish, potato chips, roasted peanuts, and wheat bread crumb .
Wissenschaftliche Forschungsanwendungen
trans,trans-2,4-Decadienal has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2,4-Decadienal primarily targets myofibrillar proteins (MP) in grouper . Myofibrillar proteins make up about 55–65% of the total protein and play a crucial role in the structural and functional characteristics of muscles .
Mode of Action
This compound interacts with myofibrillar proteins, altering their conformation and inducing oxidative degradation . This interaction is primarily driven by hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
The interaction of this compound with myofibrillar proteins affects several metabolic pathways. The production of key volatile compounds (VOCs), which are associated with the overall flavor of myofibrillar proteins, might arise from the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine, and potentially being products of arginine biosynthesis .
Pharmacokinetics
Its molecular weight is 1522334 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in the alteration of the conformation of myofibrillar proteins and induces oxidative degradation . This leads to changes in the overall aroma development of the proteins .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, despite refrigeration, quality deterioration caused by changes in protein and lipid in grouper is unavoidable . Therefore, the storage environment plays a crucial role in the action of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans,trans-2,4-Decadienal can be synthesized through the biocatalytic oxidation of fatty acids. Enzymes such as lipoxygenase and hydroperoxide lyase are used to catalyze the reaction, resulting in the formation of trans,trans-2,4-Decadienal . The reaction mixture typically contains other compounds, which are separated using hydrophobic adsorbents like AmberLite FPX66 .
Industrial Production Methods: In industrial settings, trans,trans-2,4-Decadienal is often produced as a byproduct of lipid oxidation during the processing of oils and fats. For instance, it is formed during the oxidation of linoleic acid-rich oils . The compound can be extracted and purified using various techniques, including solvent extraction and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: trans,trans-2,4-Decadienal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Addition: It can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Addition: Nucleophiles like Grignard reagents (RMgX) can add to the carbonyl group of trans,trans-2,4-Decadienal.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Addition: Secondary or tertiary alcohols, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
trans,trans-2,4-Decadienal is similar to other aldehydes formed during lipid oxidation, such as hexanal and 2-heptenal . it is unique in its strong aroma and flavor characteristics, which make it particularly valuable in the food industry . Other similar compounds include:
Hexanal: Known for its grassy odor, commonly formed during the oxidation of linoleic acid.
2-Heptenal: Has a fruity odor and is also formed during lipid oxidation.
Eigenschaften
IUPAC Name |
(2E,4E)-deca-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKTMZYLHNFPL-BLHCBFLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024911 | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat | |
| Record name | 2,4-Decadienal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866-0.876 | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
25152-84-5, 2363-88-4, 30551-18-9 | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Decadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-trans-4-trans-Decadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E)-Deca-2,4-dienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Decadienal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Decadienal, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-decadienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans,trans-2,4-decadien-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DECADIENAL, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G88X2RK09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-decadienal formed?
A1: this compound is primarily formed through the oxidation of linoleic acid, a polyunsaturated fatty acid abundant in various vegetable oils. [, , , ] This process occurs during heating, storage, and processing of oils and lipid-rich foods. [, , , , ]
Q2: In what types of food products is this compound commonly found?
A2: this compound is commonly found in various fried foods, especially those cooked in oils high in linoleic acid, such as sunflower oil. [, , ] It is also detected in meat products, [, ] dairy products containing lecithin, [] and even surimi. []
Q3: What is the chemical structure of this compound?
A3: this compound is an unsaturated aldehyde with two double bonds in its carbon chain. The most common isomer found in food is the trans,trans-2,4-decadienal.
Q4: How reactive is this compound, and what are the implications of its reactivity?
A6: this compound is highly reactive due to the presence of two conjugated double bonds in its structure. This reactivity allows it to participate in various chemical reactions, including reactions with amino acids, leading to the formation of aroma compounds and potentially undesirable products. [, , , ]
Q5: Does this compound have any known biological activity?
A7: Yes, research suggests that this compound can interact with biological systems and potentially impact human health. For instance, it can promote LDL (low-density lipoprotein) oxidation, a process implicated in atherosclerosis. [, ] Studies also show that this compound can covalently modify cytochrome c, a protein crucial for cellular respiration, potentially contributing to mitochondrial dysfunction. []
Q6: What are the potential toxicological concerns associated with this compound?
A8: Studies have shown that this compound exhibits cytotoxicity and can induce various adverse effects in experimental models. For example, it can cause forestomach lesions and olfactory epithelium damage in rodents. [] Further research is necessary to fully elucidate the potential long-term effects of this compound exposure in humans. [, ]
Q7: How is this compound analyzed in food and biological samples?
A9: Several analytical techniques are employed to detect and quantify this compound, with gas chromatography-mass spectrometry (GC-MS) being widely used. [, , , , , ] Other methods include high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME) coupled with GC-MS. [, , , ]
Q8: Can the formation of this compound be used as an indicator of oil quality?
A10: Yes, this compound is considered a potential marker of lipid oxidation and oil quality deterioration. [, ] Its presence and concentration in oils and fried foods can indicate the extent of oxidation and potential flavor degradation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
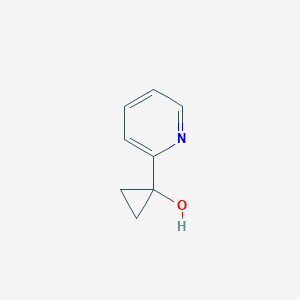
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)

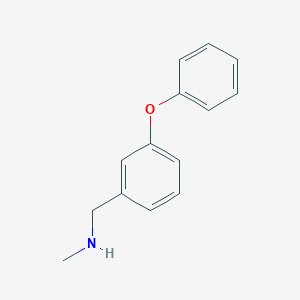
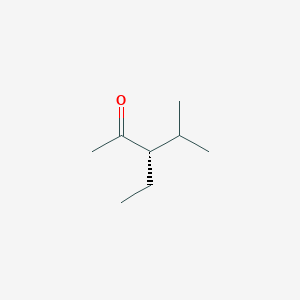
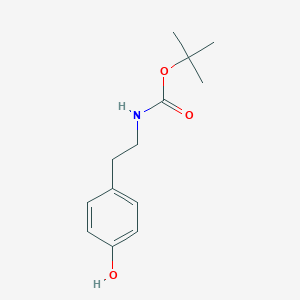
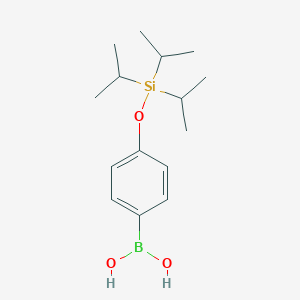
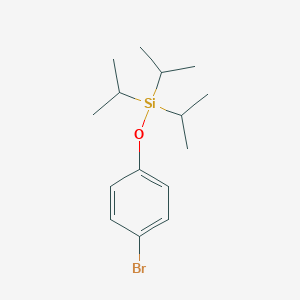
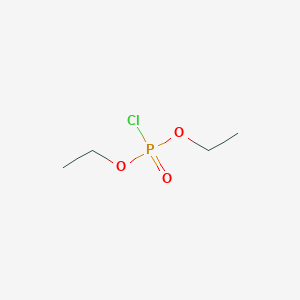
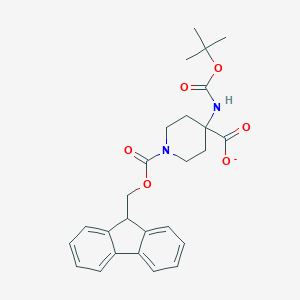

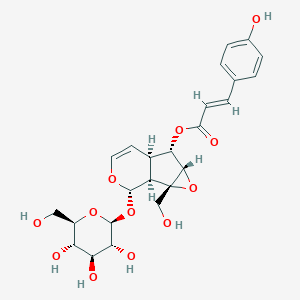
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)
